molecular formula C6H5F2NO B8059030 3-(Difluoromethyl)pyridin-2-ol

3-(Difluoromethyl)pyridin-2-ol

Cat. No.: B8059030
M. Wt: 145.11 g/mol
InChI Key: UOVCWSJGWRBCOW-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)pyridin-2-ol is a chemical compound that features a pyridine ring substituted with a difluoromethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)pyridin-2-ol typically involves the introduction of a difluoromethyl group to a pyridine ring. One common method is the difluoromethylation of pyridin-2-ol using difluorocarbene reagents. This reaction can be carried out under various conditions, often involving the use of metal catalysts to facilitate the transfer of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)pyridin-2-ol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of difluoromethyl-substituted pyridines .

Scientific Research Applications

3-(Difluoromethyl)pyridin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Difluoromethyl)pyridin-2-ol exerts its effects involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 2,6-Difluoropyridine
  • 3-Bromo-2-nitropyridine

Uniqueness

3-(Difluoromethyl)pyridin-2-ol is unique due to the presence of both a difluoromethyl group and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced hydrogen bonding and increased reactivity, making it valuable for various applications .

Properties

IUPAC Name

3-(difluoromethyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-5(8)4-2-1-3-9-6(4)10/h1-3,5H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVCWSJGWRBCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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